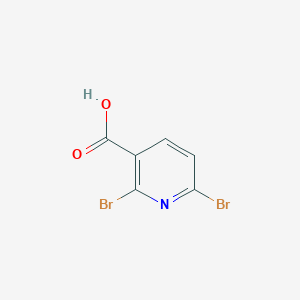

Acide 2,6-dibromo-3-pyridinecarboxylique

Vue d'ensemble

Description

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a carboxylic acid group is attached at the 3rd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Applications De Recherche Scientifique

2,6-Dibromo-3-pyridinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is involved in the synthesis of potential drug candidates.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

Target of Action

The primary targets of 2,6-Dibromo-3-pyridinecarboxylic acid are currently unknown

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.16 , suggesting it may have good bioavailability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of 2,6-Dibromo-3-pyridinecarboxylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dibromo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,6-Tribromopyridine

- 2,6-Dibromo-4-(trifluoromethyl)pyridine

- 2,6-Dibromopyridin-4-ol

- 2,6-Dibromo-N,N-dimethylpyridin-4-amine

- 2,6-Dibromo-3-nitropyridine

Uniqueness

2,6-Dibromo-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

Activité Biologique

2,6-Dibromo-3-pyridinecarboxylic acid (DBPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of DBPCA, focusing on its antimicrobial and cytotoxic effects, as well as its potential applications in medicinal chemistry.

DBPCA is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 3 position. Its chemical formula is with a molecular weight of 236.90 g/mol. The compound can be synthesized through various methods, including bromination of pyridine derivatives followed by carboxylation processes.

Antimicrobial Activity

DBPCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the halogen substituents on the pyridine ring enhance its bioactivity. A study reported minimal inhibitory concentration (MIC) values for DBPCA against common pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

These results suggest that DBPCA exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Studies

The cytotoxic effects of DBPCA have been evaluated in various cancer cell lines, including HeLa (cervical carcinoma) and KCL-22 (chronic myeloid leukemia). A study assessed cell viability following treatment with DBPCA at concentrations ranging from 0.1 µM to 1000 µM over a 48-hour period. The results indicated:

- HeLa Cells : At lower concentrations (0.1-1 µM), a hormesis effect was observed, where cell proliferation increased; however, higher concentrations led to significant cytotoxicity.

- KCL-22 Cells : These cells exhibited greater sensitivity to DBPCA's cytotoxic effects, with a notable decrease in viability at concentrations above 10 µM.

The IC50 values calculated for both cell lines were indicative of DBPCA's potential as an anticancer agent, particularly in targeting leukemia cells .

The biological activity of DBPCA is believed to stem from its ability to interact with cellular targets through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Membrane Disruption : DBPCA can disrupt bacterial cell membranes, increasing permeability and causing leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : The presence of bromine atoms may facilitate the generation of ROS, which can induce oxidative stress in microbial and cancer cells.

Case Studies

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of DBPCA against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance.

- Cytotoxicity in Cancer Research : In another research effort, DBPCA was tested alongside other pyridine derivatives for their combined effects on HeLa cells. The findings revealed that DBPCA significantly enhanced the cytotoxicity when used in conjunction with certain metal complexes, suggesting potential applications in combinatorial cancer therapies .

Propriétés

IUPAC Name |

2,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOASPXJXGMCEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482813 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-85-3 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.